IT1t dihydrochloride

GPCR Pharmacology Calcium Signaling Chemokine Receptor Antagonism

IT1t dihydrochloride is a potent, selective CXCR4 antagonist (IC50=1.1 nM) with a unique binding mode occupying a distinct minor subpocket, unlike AMD3100. It rapidly disrupts CXCR4 oligomerization, offers oral bioavailability, and exhibits >1,200-fold selectivity over hERG—mitigating cardiovascular off-target risk. With validated IC50 values for HIV-1 entry (7 nM gp120; 14.2–19 nM viral replication), it is an ideal reference control for HTS campaigns, in vivo oncology models, and HIV entry inhibitor discovery. Choose IT1t dihydrochloride for unparalleled pharmacological precision.

Molecular Formula C21H36Cl2N4S2
Molecular Weight 479.6 g/mol
Cat. No. B531015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIT1t dihydrochloride
SynonymsIT1t;  IT1t dihydrochloride
Molecular FormulaC21H36Cl2N4S2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl
InChIInChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H
InChIKeyHFXJOXOIINQOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IT1t Dihydrochloride: A High-Potency, Selective CXCR4 Antagonist for HIV Entry Inhibition and Cancer Metastasis Research


IT1t dihydrochloride (CAS 1092776-63-0) is a small-molecule, drug-like isothiourea derivative that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. This receptor is a G protein-coupled receptor (GPCR) critically involved in chemotaxis, HIV-1 viral entry (as a co-receptor), and cancer metastasis [2]. IT1t dihydrochloride exhibits a unique binding profile, occupying a distinct minor pocket within the CXCR4 structure, which differentiates it from other CXCR4 antagonists like AMD3100 [3]. Its high aqueous solubility and demonstrated oral bioavailability make it a versatile tool for both in vitro and in vivo research applications .

Why IT1t Dihydrochloride Is Not Simply Interchangeable with Other CXCR4 Antagonists: Mechanistic Distinctions and Functional Consequences


While several CXCR4 antagonists exist, including the clinically approved AMD3100 (plerixafor), the investigative AMD070 (mavorixafor), and the potent monocyclam AMD3465, direct substitution in research applications is inadvisable due to significant differences in binding mode, functional selectivity, and off-target profiles. IT1t dihydrochloride binds to a distinct minor subpocket within the CXCR4 receptor, whereas AMD3100 occupies the major binding pocket [1]. This mechanistic divergence translates into unique pharmacological properties: IT1t has been shown to rapidly disrupt CXCR4 oligomerization, an effect not observed with AMD3100 [2]. Furthermore, IT1t demonstrates a remarkably high selectivity window (>1,200-fold) against the cardiac hERG channel, a key safety liability, a characteristic not uniformly shared across all CXCR4-targeting chemotypes [3]. The following quantitative evidence underscores why IT1t dihydrochloride is a distinct chemical biology tool that cannot be assumed equivalent to other inhibitors of the CXCR4 axis.

Quantitative Differentiation of IT1t Dihydrochloride: Head-to-Head and Comparative Performance Data


Superior Potency in Functional Calcium Mobilization Assays Compared to Clinical Benchmark AMD3100

IT1t dihydrochloride demonstrates significantly greater potency in inhibiting CXCL12-induced calcium flux, a key functional assay of CXCR4 activation, when compared directly to the FDA-approved CXCR4 antagonist AMD3100 (plerixafor) . The IC50 value for IT1t is 1.1 nM, representing an approximately 520-fold higher potency than the 572 nM IC50 reported for AMD3100 in a comparable cell-based assay [1].

GPCR Pharmacology Calcium Signaling Chemokine Receptor Antagonism

High Selectivity Window Against Cardiac hERG Channel Liability Versus Other CXCR4 Antagonists

Cardiotoxicity, often mediated by blockade of the hERG potassium channel, is a common obstacle in drug development. IT1t dihydrochloride exhibits a substantial selectivity window for CXCR4 over hERG, with an IC50 of 13,240 nM against hERG/Kv11.1 compared to its IC50 of 8.0-11.0 nM for the human CXCR4 receptor [1]. This yields a >1,200-fold selectivity margin, a profile that is notably favorable and not always shared by other CXCR4 antagonist chemotypes.

Safety Pharmacology hERG Selectivity Drug Discovery

Unique Mechanism of Action: Selective Disruption of CXCR4 Oligomerization Not Observed with AMD3100

In a direct head-to-head comparison, IT1t dihydrochloride was shown to rapidly destabilize the oligomeric structure of CXCR4, whereas the well-characterized antagonist AMD3100 did not produce this effect [1]. This functional differentiation was observed in cell membranes using both biochemical and biophysical techniques. The study further demonstrates that IT1t's effect on oligomerization is chemotype-specific, as AMD3100, despite also being a CXCR4 antagonist, does not disrupt receptor oligomerization under the same conditions.

GPCR Oligomerization Receptor Pharmacology Mechanism of Action

Effective Inhibition of X4-Tropic HIV-1 Entry with Nanomolar Potency

IT1t dihydrochloride potently blocks the interaction between the HIV-1 envelope glycoprotein gp120 and the CXCR4 co-receptor, a critical step for viral entry . It inhibits X4-tropic HIV-1IIIB attachment with an IC50 of 7 nM. In cellular models of HIV replication, IT1t inhibits the HIV-1 strain NL4-3 in MT-4 cells and isolated human PBMCs with IC50s of 14.2 nM and 19 nM, respectively [1]. This provides a valuable reference for researchers developing CXCR4-targeted entry inhibitors.

HIV Entry Inhibition Antiviral Research CXCR4 Co-receptor

In Vivo Validation in a Zebrafish Xenograft Model of Triple-Negative Breast Cancer Metastasis

The translational potential of IT1t dihydrochloride is supported by in vivo data demonstrating its ability to reduce early metastasis formation in a zebrafish xenograft model of triple-negative breast cancer (TNBC) [1]. Treatment with IT1t (20 µM) significantly reduced tumor growth and invasion in this model, an effect that was phenocopied by silencing of the CXCR4 gene, confirming the on-target nature of the effect in vivo.

In Vivo Pharmacology Cancer Metastasis Zebrafish Xenograft Model

Recommended Application Scenarios for IT1t Dihydrochloride Based on Validated Performance Data


High-Throughput Screening (HTS) for Novel CXCR4 Antagonists or Functional Assays Requiring High Potency

With its exceptionally low IC50 of 1.1 nM in calcium mobilization assays , IT1t dihydrochloride is an ideal reference control for high-throughput screening campaigns. Its high potency allows for the use of minimal compound quantities, maximizing assay window and minimizing solvent effects. This is particularly valuable when screening large compound libraries for functional CXCR4 antagonism.

Investigating the Role of GPCR Oligomerization in CXCR4-Mediated Signaling and Trafficking

IT1t dihydrochloride provides a unique chemical biology tool to probe the functional role of CXCR4 oligomerization . Its ability to rapidly disrupt oligomeric structures, a property not shared by AMD3100, allows researchers to differentiate the contributions of monomeric vs. oligomeric receptor states to downstream signaling events (e.g., β-arrestin recruitment, receptor internalization). This is a specialized application where IT1t has no direct pharmacological substitute.

In Vivo Target Validation Studies in Oncology Models with Reduced Cardiac Liability Risk

The combination of oral bioavailability and a high selectivity window (>1,200-fold) against the hERG cardiac channel [1] makes IT1t dihydrochloride a superior choice for initial in vivo target validation in oncology, such as the demonstrated zebrafish xenograft model of breast cancer metastasis [2]. Using IT1t mitigates the risk of confounding results due to off-target cardiovascular effects, a common concern with less selective tool compounds.

Mechanistic Studies of HIV-1 Entry Inhibition in Cellular Models

IT1t dihydrochloride is a well-characterized and potent inhibitor of HIV-1 entry, with defined IC50 values in both gp120 attachment assays (7 nM) and viral replication assays in MT-4 cells (14.2 nM) and PBMCs (19 nM) . Its robust activity profile makes it a reliable positive control for assays designed to discover and characterize novel HIV entry inhibitors that target the CXCR4 co-receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for IT1t dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.